molecular formula C7H13I B1655627 3-Iodo-1,1,2,2-tetramethylcyclopropane CAS No. 39653-50-4

3-Iodo-1,1,2,2-tetramethylcyclopropane

Cat. No.: B1655627
CAS No.: 39653-50-4
M. Wt: 224.08
InChI Key: LFHCFQXGOKJEMZ-UHFFFAOYSA-N
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Description

3-Iodo-1,1,2,2-tetramethylcyclopropane is a derivative of cyclopropane (B1198618), a three-membered carbocycle characterized by significant ring strain. firsthope.co.in Its structure features a cyclopropane ring heavily substituted with four methyl groups on two adjacent carbon atoms and an iodine atom on the third. This specific substitution pattern places it at the intersection of several important subclasses of organic compounds: cyclopropane derivatives, halogenated hydrocarbons, and sterically hindered molecules.

Table 1: Chemical Identity of this compound

Identifier Value
CAS Number 39653-50-4
Molecular Formula C₇H₁₃I
Molecular Weight 224.08 g/mol
IUPAC Name This compound

| Synonyms | 1,1,2,2-Tetramethyl-3-iodocyclopropane |

Data sourced from PubChem and ChemNet. nih.govchemnet.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1,1,2,2-tetramethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-6(2)5(8)7(6,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHCFQXGOKJEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698142
Record name 3-Iodo-1,1,2,2-tetramethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39653-50-4
Record name 3-Iodo-1,1,2,2-tetramethylcyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the 3-Iodo-1,1,2,2-tetramethylcyclopropane molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The structure of this compound contains three unique sets of protons: the single proton on the carbon atom bonded to iodine (C3-H), and the four methyl groups, which are divided into two chemically non-equivalent sets due to their stereochemical relationship (cis or trans) to the iodine atom.

The integrated signal ratio in the ¹H NMR spectrum is expected to be 1:6:6, corresponding to the C3-H proton, the two methyl groups on one face of the cyclopropane (B1198618) ring, and the two methyl groups on the opposite face. The proton attached to the iodinated carbon is expected to appear as a singlet, shifted downfield due to the electron-withdrawing effect of the iodine atom. Similarly, the twelve protons of the four methyl groups are expected to appear as two distinct singlets in the upfield region of the spectrum. docbrown.info

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C3-H 2.5 - 3.0 Singlet (s) 1H
-CH₃ (Set A) 1.0 - 1.5 Singlet (s) 6H

Note: The exact chemical shifts for the two methyl group sets may be very similar and could potentially overlap.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated:

The carbon atom directly bonded to the iodine (C3).

The two equivalent quaternary carbon atoms of the cyclopropane ring (C1 and C2).

The carbon atoms of the two methyl groups on one side of the ring.

The carbon atoms of the two methyl groups on the other side.

The carbon atom attached to the iodine (C-I) is expected to show a signal at a characteristically high field (low ppm value) due to the "heavy atom effect" of iodine. docbrown.infodocbrown.info The quaternary carbons and the methyl carbons will appear in the typical aliphatic region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C 3-I 5 - 15
C 1 / C 2 30 - 40
-C H₃ (Set A) 20 - 30

While 1D NMR spectra suggest the molecular connectivity, 2D NMR techniques are essential for unambiguously assigning the stereochemistry. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of atoms. ipb.pt For this compound, a NOESY experiment would be crucial for differentiating the two sets of methyl groups. A cross-peak correlation between the C3-H proton and one set of methyl protons would confirm that they are on the same face of the cyclopropane ring (cis), while the absence of this correlation for the other set of methyl protons would indicate they are on the opposite face (trans). This provides definitive proof of the relative stereochemistry. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its aliphatic C-H and C-C bonds. The key C-I bond vibration is also a characteristic feature, although it appears in the low-frequency (fingerprint) region of the spectrum. docbrown.infodocbrown.info

Table 3: Expected IR Absorption Frequencies for this compound

Bond Vibration Type Expected Wavenumber (cm⁻¹)
C-H (sp³) Stretching 2850 - 3000
C-H Bending 1350 - 1470
C-C Skeletal Vibrations ~1170

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. For this compound (Molecular Formula: C₇H₁₃I), the molecular weight is 224.09 g/mol . nih.gov

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 224. A prominent peak at m/z = 127, corresponding to the iodine cation ([I]⁺), is a characteristic feature of iodo-compounds. docbrown.info The base peak (most abundant ion) is often the fragment resulting from the loss of the iodine atom, [M-I]⁺, which would appear at m/z = 97, corresponding to the C₇H₁₃⁺ cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Significance
224 [C₇H₁₃I]⁺ Molecular Ion (M⁺)
127 [I]⁺ Iodine Cation

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is an analytical method that provides the precise three-dimensional structure of a molecule in the solid state. This technique is applicable only to substances that can be grown as single crystals. While this compound itself may be a liquid or a low-melting solid, a crystalline derivative could be synthesized for analysis.

Should a suitable crystalline derivative be prepared, X-ray diffraction analysis would yield an unambiguous determination of the molecular structure. It would provide precise data on bond lengths, bond angles, and the conformation of the cyclopropane ring. Most importantly, it would offer definitive confirmation of the relative stereochemistry of the iodine atom and the methyl groups, corroborating the assignments made through advanced NMR techniques.

Reactivity and Reaction Mechanisms of 3 Iodo 1,1,2,2 Tetramethylcyclopropane

Carbon-Iodine Bond Reactivity

The C-I bond in 3-Iodo-1,1,2,2-tetramethylcyclopropane is the primary site for a variety of chemical transformations, including nucleophilic substitutions, organometallic coupling reactions, and radical-mediated processes.

Nucleophilic substitution reactions at the C-3 position of this compound are significantly influenced by the steric hindrance imposed by the four methyl groups on the cyclopropane (B1198618) ring. These bulky substituents impede the backside attack required for a typical S(_N)2 mechanism. Consequently, reactions that proceed through an S(_N)2 pathway are generally disfavored.

On the other hand, the formation of a cyclopropyl (B3062369) cation intermediate, which would be necessary for an S(_N)1-type reaction, is also energetically unfavorable due to the inherent instability of such species. However, certain nucleophilic substitutions can occur under specific conditions, often involving neighboring group participation or rearrangement pathways to alleviate ring strain. Ionic liquids have been shown to be effective reagents for the nucleophilic substitution of sulfonate esters, which can be derived from the corresponding alcohol, to yield alkyl iodides. organic-chemistry.org

This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. youtube.comyoutube.com These reactions typically involve the oxidative addition of the C-I bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product.

Examples of such reactions include the Suzuki coupling, which utilizes an organoboron reagent, the Stille coupling with an organotin reagent, and the Sonogashira coupling with a terminal alkyne. youtube.commdpi.com The success of these reactions often depends on the choice of catalyst, ligands, and reaction conditions to overcome the steric bulk of the tetramethylcyclopropyl group. The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.commdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst/Conditions Product Type
Suzuki Coupling R-B(OR')₂ Pd(0) catalyst, Base Aryl- or Vinyl-tetramethylcyclopropane
Stille Coupling R-Sn(R')₃ Pd(0) catalyst Aryl-, Vinyl-, or Alkynyl-tetramethylcyclopropane

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, initiating radical reactions. This can be achieved through the use of radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. The resulting 1,1,2,2-tetramethylcyclopropyl radical is a key intermediate that can undergo various subsequent reactions.

One common pathway for this radical is hydrogen atom abstraction from a suitable donor, leading to the formation of 1,1,2,2-tetramethylcyclopropane (B1198135). Alternatively, it can participate in addition reactions with unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds. Iodomethyl cyclopropane derivatives have been used as precursors for homoallyl radicals in iodine atom transfer type [3+2] cycloaddition reactions with various alkenes. researchgate.net

Cyclopropane Ring Reactivity

The cyclopropane ring in this compound possesses significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under certain thermal or catalytic conditions.

Thermally induced ring-opening of 1,1,2,2-tetramethylcyclopropane has been studied and found to yield 2,4-dimethyl-2-pentene (B165557) through a unimolecular isomerization process. researchgate.net The activation energy for this process is influenced by the methyl substituents. While specific studies on the thermal behavior of the iodo-derivative are less common, it is expected that the presence of the iodine atom could influence the reaction pathways, potentially leading to elimination or rearrangement products.

Catalytic ring-opening can be achieved using various transition metal catalysts or Lewis acids. These reactions often proceed through intermediates that alleviate the ring strain, leading to the formation of acyclic products. For instance, oxidative ring-opening of substituted cyclopropanes can be achieved using aryl iodide catalysts to yield 1,3-difunctionalized products. nih.gov Visible-light photoredox catalysis has also emerged as a method for cyclopropane ring-opening reactions. researchgate.net

Table 2: Ring-Opening Reactions of Cyclopropane Derivatives

Reaction Condition Product Type Mechanism
Thermal Isomerization Alkenes Biradical intermediate
Catalytic Oxidation 1,3-Difunctionalized alkanes Oxidative C-C bond activation

Rearrangements of the 1,1,2,2-tetramethylcyclopropane skeleton can occur, particularly in reactions that involve the formation of carbocationic or radical intermediates. For example, during solvolysis or treatment with strong acids, the initial cyclopropyl cation can rearrange to more stable carbocations, such as allylic or tertiary cations, through ring-opening and subsequent hydride or alkyl shifts.

In the context of radical reactions, the initially formed cyclopropylcarbinyl radical from (iodomethyl)cyclopropane (B1302965) has been observed to undergo rapid ring-opening to the 3-buten-1-yl radical, even at very low temperatures. researchgate.net While this compound itself does not have the iodomethyl group, similar rearrangements could be envisioned under conditions that promote the formation of a radical or cationic center adjacent to the ring. Gold-catalyzed transformations of certain alkynyl sulfoxides can proceed through a -sigmatropic rearrangement pathway. nih.gov

C-H Activation and Functionalization of the Cyclopropane Core

The direct activation and functionalization of C-H bonds on the cyclopropane core of molecules like this compound represent a powerful strategy for molecular editing. While research directly focused on this specific molecule is limited, broader studies on cyclopropane C-H functionalization provide a framework for understanding its potential reactivity.

Palladium-catalyzed C-H activation has emerged as a key method for the functionalization of cyclopropane rings. rsc.orgnih.gov These reactions often employ a directing group to control the regioselectivity of the C-H bond cleavage. For instance, amide derivatives of cyclopropanecarboxylic acids have been shown to direct the arylation, vinylation, and alkylation of a proximal C-H bond. nih.gov This suggests that a derivative of this compound, potentially bearing a directing group at a different position, could undergo similar transformations.

The general mechanism for such a process involves the coordination of the palladium catalyst to the directing group, followed by the cleavage of a C-H bond to form a cyclometalated intermediate. This intermediate then undergoes reductive elimination with a coupling partner, such as an organoboron reagent, to form the C-C bond and regenerate the catalyst.

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Cyclopropane Derivatives

Directing GroupCatalyst SystemCoupling PartnerProduct TypeReference
N-ArylamidePd(OAc)₂ / LigandArylboronic acid pinacol (B44631) esterArylated cyclopropane nih.gov
N-ArylamidePd(OAc)₂ / LigandVinylboronic acidVinylated cyclopropane nih.gov
N-ArylamidePd(OAc)₂ / LigandAlkylboron reagentAlkylated cyclopropane nih.gov

It is important to note that the presence of the iodine atom in this compound could influence the course of C-H activation reactions. The C-I bond itself is a site of reactivity, particularly for cross-coupling reactions. Therefore, reaction conditions would need to be carefully selected to favor C-H activation over reactions involving the C-I bond.

Stereochemical Aspects in Reactivity

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, dictating the three-dimensional arrangement of atoms in the products.

Retention of Configuration

In many reactions involving the C-I bond of iodocyclopropanes, the stereochemical configuration of the cyclopropane ring is retained. This means that if the starting material has a specific stereochemistry, the product will have the same relative arrangement of substituents. An example of this is seen in Suzuki-Miyaura cross-coupling reactions of iodocyclopropanes, where the reaction proceeds without epimerization at the carbon center bearing the iodine. rsc.org This retention of configuration is significant for the synthesis of stereochemically defined molecules. The mechanism of such cross-coupling reactions typically involves an oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation and reductive elimination, a sequence that generally preserves the stereochemistry of the cyclopropane ring.

Diastereoselective and Enantioselective Transformations

While specific studies on diastereoselective and enantioselective reactions of this compound are not extensively documented, general principles and related research provide insights into potential transformations.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of cyclopropane chemistry, this can be achieved in various ways. For instance, the diastereoselective synthesis of cyclopropanols has been accomplished using methylene (B1212753) bis(iodozinc), where the reaction with α-chloroaldehydes yields trans-2-substituted cyclopropanols with high diastereomeric ratios. researchgate.net This selectivity is attributed to the equilibration of the cyclopropoxide intermediates. Such principles could be applied to reactions involving derivatives of this compound to control the relative stereochemistry of newly introduced functional groups.

Enantioselectivity , the preferential formation of one enantiomer over another, is a cornerstone of modern organic synthesis. For cyclopropane derivatives, enantioselective C-H activation has been achieved using palladium catalysis with chiral mono-N-protected amino acid ligands. nih.gov This approach allows for the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids. The enantioselectivity is controlled by the chiral environment created by the ligand around the metal center.

Furthermore, enantioselective synthesis of cyclopropanes can be achieved through Michael Initiated Ring Closure (MIRC) reactions, which have proven to be a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org Although not directly involving the functionalization of a pre-existing iodocyclopropane, these methods highlight the potential for creating chiral cyclopropane structures that could be precursors to or derivatives of this compound.

Table 2: Examples of Stereoselective Reactions in Cyclopropane Chemistry

Reaction TypeKey Reagent/CatalystStereochemical OutcomeReference
Suzuki-Miyaura CouplingPalladium precatalystRetention of configuration rsc.org
CyclopropanationMethylene bis(iodozinc)High diastereoselectivity (trans) researchgate.net
C-H ActivationPd(II) / Chiral amino acid ligandHigh enantioselectivity nih.gov
Michael Initiated Ring ClosureOrganocatalystHigh enantioselectivity rsc.org

Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

The electronic structure of 3-Iodo-1,1,2,2-tetramethylcyclopropane is fundamentally shaped by the interplay of the strained three-membered ring, the steric and electronic effects of the four methyl groups, and the influence of the iodine substituent.

The cyclopropane (B1198618) ring itself is well-known for its "bent" or "banana" bonds, a consequence of the geometric constraint of 60° C-C-C bond angles, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This angular distortion results in substantial ring strain. The carbon-carbon bonds in cyclopropane systems are weaker than those in unstrained alkanes, a factor that significantly influences their reactivity.

Computational studies on substituted cyclopropanes, often employing Density Functional Theory (DFT), provide a deeper understanding of their bonding. The introduction of four methyl groups, as in 1,1,2,2-tetramethylcyclopropane (B1198135), introduces both steric and electronic perturbations. The methyl groups are electron-donating, which can influence the electron density distribution within the cyclopropane ring. Furthermore, the steric bulk of the methyl groups leads to increased strain energy due to eclipsing interactions.

The iodine substituent introduces further complexity. As a large and polarizable atom, iodine's effects are multifaceted. Computationally, the C-I bond length in iodo-substituted alkanes is a key parameter. The electronegativity difference between carbon and iodine results in a polar covalent bond, with a partial positive charge on the carbon and a partial negative charge on the iodine. This polarization can influence the reactivity of the molecule, particularly at the carbon atom bonded to the iodine.

Natural Bond Orbital (NBO) analysis is a powerful computational tool to dissect the electronic structure. For a molecule like this compound, NBO analysis would likely reveal the hybridization of the ring carbons to be somewhere between sp² and sp³, with increased p-character in the C-C ring bonds to accommodate the small bond angles. The analysis would also quantify the charge distribution, highlighting the electrophilic character of the carbon atom attached to the iodine.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be associated with the strained C-C bonds of the cyclopropane ring or the lone pairs of the iodine atom. The LUMO is likely to be the antibonding orbital of the C-I bond (σ*C-I). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of Substituted Cyclopropanes from DFT Calculations

PropertyCyclopropane1,1,2,2-Tetramethylcyclopropane (analog)Iodocyclopropane (analog)
C-C Ring Bond Length (Å)~1.51~1.52-1.54~1.50-1.52
C-I Bond Length (Å)N/AN/A~2.14
HOMO-LUMO Gap (eV)~7.5~7.0~6.5
Mulliken Charge on C1-0.21-0.15 (avg. for C1/C2)+0.10
Mulliken Charge on IodineN/AN/A-0.35

Note: The values for the analogs are representative and sourced from various computational studies. The exact values can vary depending on the level of theory and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides invaluable tools for modeling reaction pathways and analyzing the transition states of chemical reactions involving this compound. The inherent ring strain and the presence of a relatively weak C-I bond suggest that this molecule could undergo several types of reactions, including ring-opening and substitution/elimination reactions.

One of the most probable reaction pathways for this compound is the homolytic cleavage of the C-I bond. This reaction can be initiated thermally or photochemically. Computational modeling, often using DFT or higher-level ab initio methods, can be used to calculate the bond dissociation energy (BDE) of the C-I bond. The transition state for this bond cleavage would involve the elongation of the C-I bond, leading to the formation of a 1,1,2,2-tetramethylcyclopropyl radical and an iodine radical. The activation energy for this process is closely related to the C-I BDE.

The resulting cyclopropyl (B3062369) radical is a highly reactive intermediate. Theoretical calculations can be used to model its subsequent reactions. For instance, the radical could undergo ring-opening to form a more stable allylic radical. The transition state for this ring-opening process would involve the cleavage of one of the C-C bonds of the cyclopropane ring. The activation barrier for this step would be influenced by the stability of the resulting open-chain radical.

Another potential reaction pathway is the thermal isomerization of the tetramethylcyclopropane ring itself. Experimental and computational studies on 1,1,2,2-tetramethylcyclopropane have shown that it undergoes thermal isomerization to form 2,4-dimethyl-2-pentene (B165557). arxiv.org The proposed mechanism involves the cleavage of the C1-C2 bond to form a diradical intermediate, which then rearranges to the final product. arxiv.org The presence of the iodine substituent in this compound could influence the activation energy and the regioselectivity of this isomerization.

Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, one can determine the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation. This provides a quantitative prediction of the reaction kinetics.

Table 2: Calculated Activation Energies for Reactions of Substituted Cyclopropanes

ReactionReactantProduct(s)Computational MethodCalculated Activation Energy (kcal/mol)
C-I Bond HomolysisIodocyclopropaneCyclopropyl radical + I•DFT (B3LYP)~55
Ring OpeningCyclopropyl radicalAllyl radicalDFT (B3LYP)~20-25
Thermal Isomerization1,1,2,2-Tetramethylcyclopropane2,4-Dimethyl-2-penteneExperimental/Theoretical~64 arxiv.org

Note: These values are approximations based on studies of analogous systems and are intended to be illustrative. The actual values for this compound would require specific calculations.

Conformational Analysis of the Tetramethylcyclopropane Ring

The conformational landscape of this compound is primarily dictated by the rotations around the single bonds connecting the methyl groups and the iodine atom to the cyclopropane ring. Due to the rigid, planar nature of the three-membered ring, the primary conformational flexibility arises from the orientation of these substituents.

The four methyl groups on the C1 and C2 carbons introduce significant steric hindrance. The rotation of these methyl groups is not entirely free and is subject to rotational barriers. Computational methods can be used to calculate the potential energy surface for the rotation of these methyl groups. The most stable conformations will be those that minimize the steric repulsion between the hydrogen atoms of adjacent methyl groups. This typically corresponds to a staggered arrangement of the C-H bonds of one methyl group with respect to the C-C bonds of the cyclopropane ring and the adjacent methyl group.

The rotation around the C3-I bond also contributes to the conformational isomerism of the molecule. While the iodine atom is spherically symmetrical, its large size can lead to steric interactions with the neighboring methyl groups. The potential energy profile for the rotation around the C3-I bond can be calculated to identify the most stable conformers.

A full conformational analysis would involve a systematic search of the potential energy surface by rotating all the relevant single bonds. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution. It is likely that for a sterically crowded molecule like this compound, the energy differences between different conformers are small, leading to a mixture of conformers at room temperature.

Table 3: Calculated Rotational Barriers for Substituted Cyclopropanes

Bond RotationMoleculeComputational MethodCalculated Rotational Barrier (kcal/mol)
C-CH₃MethylcyclopropaneDFT (B3LYP)~3.0
C-C (vinyl)VinylcyclopropaneDFT (B3LYP)~4.5
C-IIodomethane (for comparison)Ab initio~0.6

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, we can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is commonly implemented in DFT software packages. The calculations are typically performed on the optimized geometry of the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the proton on the carbon bearing the iodine. Due to the asymmetry of the molecule, the methyl groups are not all equivalent and may show distinct signals or complex splitting patterns. The proton at C3 is expected to be shifted downfield due to the deshielding effect of the electronegative iodine atom.

¹³C NMR: The carbon NMR spectrum will show signals for the three types of carbon atoms: the quaternary carbons (C1 and C2), the carbon bonded to iodine (C3), and the methyl carbons. The C3 carbon is expected to be significantly shifted downfield due to the heavy atom effect of iodine. The chemical shifts of the methyl carbons will also be influenced by their steric environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be predicted by calculating its vibrational frequencies. This is typically done by performing a frequency calculation on the optimized geometry of the molecule at the same level of theory. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Key vibrational modes to expect include:

C-H stretching vibrations of the methyl groups in the 2800-3000 cm⁻¹ region.

C-H bending vibrations of the methyl groups around 1375-1450 cm⁻¹.

Cyclopropane ring breathing and deformation modes, which are characteristic of the three-membered ring.

The C-I stretching vibration, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Table 4: Predicted Spectroscopic Data for this compound (based on analogs)

Spectroscopic ParameterPredicted Value/RangeNotes
¹H NMR Chemical Shift (ppm)
-CH₃ protons1.0 - 1.5Multiple signals expected due to asymmetry.
-CHI- proton2.5 - 3.5Downfield shift due to iodine.
¹³C NMR Chemical Shift (ppm)
C1/C2 (quaternary)30 - 40
C3 (CHI)5 - 15Significant heavy atom effect of iodine.
-CH₃ carbons15 - 25
Key IR Vibrational Frequencies (cm⁻¹)
C-H stretch (methyl)2850 - 2960
C-H bend (methyl)1370 - 1460
Cyclopropane ring modes800 - 1050
C-I stretch500 - 600

Note: These are estimated values based on computational studies of similar compounds and general spectroscopic trends. Experimental verification would be necessary for confirmation.

Applications of 3 Iodo 1,1,2,2 Tetramethylcyclopropane As a Synthetic Intermediate

Building Block for Complex Cyclopropane (B1198618) Derivatives

The cyclopropane ring is a significant structural motif in numerous biologically active compounds and provides a unique three-dimensional framework. molbase.com Due to its inherent ring strain and unusual bonding characteristics, the cyclopropane moiety can impart specific conformational constraints and physicochemical properties to a molecule. molbase.com 3-Iodo-1,1,2,2-tetramethylcyclopropane is an exemplary building block for introducing this highly substituted and sterically demanding core into larger, more complex structures.

The carbon-iodine bond is a key functional handle that facilitates derivatization. As alkyl iodides are particularly reactive compared to other alkyl halides in nucleophilic substitution and cross-coupling reactions, this compound can be readily modified. acs.org This reactivity allows chemists to forge new carbon-carbon and carbon-heteroatom bonds at the cyclopropane ring, leading to a diverse array of complex derivatives. For instance, it can be used in cobalt-catalyzed cross-coupling reactions to attach the cyclopropyl (B3062369) group to other alkyl fragments. acs.org This strategic approach is crucial in medicinal chemistry for creating libraries of novel compounds to explore as potential therapeutic agents. acs.org

Precursor for Organometallic Reagents (e.g., Cyclopropyl Organolithium, Grignard Reagents)

A primary application of this compound is its role as a precursor to potent organometallic reagents. The high reactivity of the carbon-iodine bond allows for efficient conversion into cyclopropyl organolithium and Grignard reagents. These transformations are fundamental in synthetic organic chemistry for creating new carbon-carbon bonds.

The formation of these organometallic species involves the reaction of the cyclopropyl iodide with the corresponding metal, typically magnesium for Grignard reagents or lithium for organolithium reagents, in an appropriate aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). nottingham.ac.uk

Table 1: Formation of Organometallic Reagents

Reagent Type General Reaction Reactants Solvent
Grignard Reagent R-I + Mg → R-MgI This compound, Magnesium metal Diethyl ether or THF

| Organolithium Reagent | R-I + 2Li → R-Li + LiI | this compound, Lithium metal | Pentane, Hexane, or Diethyl ether |

Once formed, these reagents exhibit inverted polarity (umpolung), transforming the formerly electrophilic carbon atom bonded to iodine into a highly nucleophilic one. This nucleophilic carbon can then attack a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new, more complex molecules.

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The tetramethylcyclopropane core is a desirable scaffold in drug design. A scaffold refers to the core structure of a molecule to which various functional groups can be attached, serving as a template for generating a library of related compounds. doi.org this compound is an effective starting point for building such scaffolds.

The introduction of the rigid and lipophilic 1,1,2,2-tetramethylcyclopropane (B1198135) unit can significantly influence the biological activity of a molecule. It can help orient functional groups in a specific spatial arrangement, which can be crucial for binding to biological targets like enzymes or receptors. The synthesis of complex tetracyclic fused scaffolds and other pseudo-natural products often relies on versatile building blocks to explore new chemical space in drug discovery. nih.gov The iodo-derivative provides a direct entry point for incorporating the tetramethylcyclopropane scaffold into diverse molecular architectures through reactions such as palladium-catalyzed cross-coupling.

Amide and amine functionalities are ubiquitous in pharmaceuticals. The synthesis of amide and amine derivatives based on the tetramethylcyclopropane core is a key strategy for developing new biologically active agents. Research has shown that amide derivatives containing a cyclopropane ring can exhibit significant antimicrobial and antifungal activities. iaea.orgresearchgate.netwikipedia.org

Starting from this compound, the corresponding carboxylic acid or amine can be synthesized. For example, the Grignard reagent can be carboxylated using CO₂ to yield 1,1,2,2-tetramethylcyclopropanecarboxylic acid. This acid can then be coupled with various amines to produce a library of amide derivatives. Alternatively, the iodo group can be displaced by an amino group or its equivalent to generate the corresponding amine, which can then be acylated.

Table 2: Synthetic Pathway to Amide Derivatives

Step Transformation Reagents Intermediate/Product
1 Formation of Grignard Reagent Mg, THF 1,1,2,2-Tetramethylcyclopropylmagnesium iodide
2 Carboxylation CO₂, then H₃O⁺ 1,1,2,2-Tetramethylcyclopropanecarboxylic acid

| 3 | Amide Coupling | R-NH₂, Coupling agents (e.g., EDCI, HOBT) | N-substituted-1,1,2,2-tetramethylcyclopropanecarboxamide |

Utility in Materials Science and Polymer Chemistry

While less documented than its pharmaceutical applications, the utility of this compound extends to materials science and polymer chemistry. The unique properties of the cyclopropane ring can be imparted to polymers, potentially influencing their thermal, mechanical, and optical properties. iaea.orgresearchgate.net

The compound can be envisioned as a precursor to a functional monomer. For example, through its organometallic derivative, a polymerizable group such as a vinyl or acrylate (B77674) moiety could be introduced. Subsequent polymerization of such a monomer would lead to polymers containing the bulky tetramethylcyclopropane group as a pendant side chain. These bulky groups could increase the polymer's glass transition temperature (Tg) and modify its solubility.

Furthermore, the C-I bond is reactive in certain polymerization techniques. For instance, iodo-compounds can be involved in coupling reactions used to construct conjugated polymers. zenodo.org The organometallic derivatives of this compound could also be incorporated into main-chain organometallic polymers, which combine the features of organic polymers with the properties of metal complexes. rsc.orgpsu.edu

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 3-Iodo-1,1,2,2-tetramethylcyclopropane, and how are they interpreted?

Vibrational spectroscopy (IR and Raman) is critical for confirming the structure. Assignments of vibrational modes rely on symmetry analysis (e.g., C2v or Cs point groups) and comparison with halogenated cyclopropane analogs. For example, C–I stretching modes typically appear in the 500–600 cm<sup>-1</sup> range, while methyl group vibrations occur near 2800–3000 cm<sup>-1</sup>. Gas-phase IR and solid-state Raman spectra can resolve steric and electronic effects from methyl and iodine substituents .

Q. What safety protocols are essential for handling this compound in the lab?

The compound’s flammability (similar to its non-iodinated analog, 1,1,2,2-tetramethylcyclopropane) requires strict adherence to GHS guidelines: use explosion-proof equipment, avoid ignition sources, and ensure proper grounding of containers. Personal protective equipment (PPE) and fume hoods are mandatory due to potential iodine vapor release .

Q. What synthetic strategies are effective for introducing iodine into the cyclopropane ring?

Metal-free nucleophilic substitution (e.g., using NaI in polar aprotic solvents) or iodination via radical pathways (e.g., iodine/light initiation) are plausible routes. Steric hindrance from tetramethyl groups may necessitate elevated temperatures or catalytic activation (e.g., Lewis acids) to improve regioselectivity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in kinetic data for thermal isomerization of iodinated cyclopropanes?

Multireference methods like CASPT2 and CASSCF are critical for modeling strained cyclopropane systems. For example, computational studies of 1,1,2,2-tetramethylcyclopropane’s isomerization to 2,4-dimethylpent-2-ene revealed non-additive effects of substituents on activation energy. These methods can validate experimental Arrhenius parameters (e.g., Ea = 45–50 kcal/mol) and explain discrepancies arising from methyl-iodine steric interactions .

Q. What experimental designs address challenges in measuring regioselectivity during iodination of tetramethylcyclopropanes?

Competitive kinetic studies using isotopic labeling (e.g., <sup>13</sup>C or <sup>2</sup>H) can track substituent effects. Low-temperature NMR or X-ray crystallography can identify intermediates, while DFT calculations predict thermodynamic vs. kinetic control. Steric maps derived from X-ray data (e.g., van der Waals radii of methyl and iodine groups) guide solvent and catalyst selection .

Q. How do methyl substituents influence the electronic and steric environment of the cyclopropane ring in iodine-containing derivatives?

Methyl groups increase ring strain and alter electron density distribution, as shown by NMR chemical shifts (e.g., upfield <sup>1</sup>H signals for methyl protons). Hyperconjugation effects weaken C–C bonds, accelerating ring-opening reactions. Raman spectroscopy can quantify strain via changes in ring deformation modes (e.g., 800–1000 cm<sup>-1</sup>) compared to unsubstituted cyclopropanes .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting reports on the thermal stability of iodinated cyclopropanes?

Discrepancies in activation energies (e.g., Ea differences >5 kcal/mol) may arise from impurities or experimental conditions (e.g., gas-phase vs. solution-phase studies). High-purity samples, controlled atmospheres (e.g., inert gas), and tandem mass spectrometry (MS/MS) can isolate degradation pathways. Cross-validation with computational models (e.g., transition state theory) is essential .

Q. What methodologies validate the regiochemical outcomes of iodination reactions in sterically hindered systems?

Isotopic labeling (e.g., <sup>127</sup>I vs. <sup>131</sup>I) combined with 2D NMR (COSY, NOESY) can distinguish substitution patterns. X-ray crystallography provides definitive structural proof, while steric parameterization (e.g., Tolman cone angles) quantifies substituent effects on reaction pathways .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.